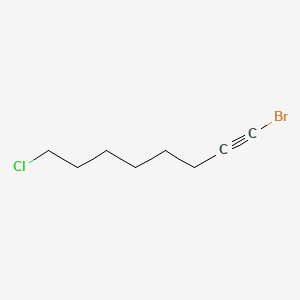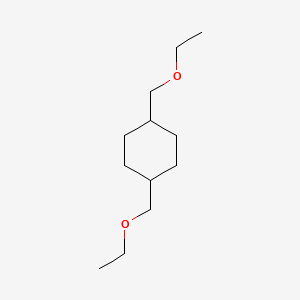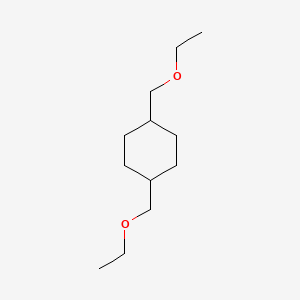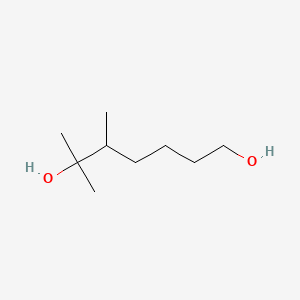
Trimethylhexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylhexane-1,6-diol, also known as 2,2,4-trimethylhexane-1,6-diol, is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its versatility in various chemical reactions and its applications in different industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylhexane-1,6-diol can be synthesized through several methods. One common method involves the hydrogenation of isophorone, which is a cyclic ketone. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of isophorone. The process involves the use of a fixed-bed reactor where isophorone is passed over a catalyst bed at elevated temperatures and pressures. The resulting product is then purified through distillation to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylhexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of trimethylhexanone or trimethylhexanoic acid.
Reduction: Formation of trimethylhexane.
Substitution: Formation of trimethylhexyl halides
Wissenschaftliche Forschungsanwendungen
Trimethylhexane-1,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and resins.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: this compound is used in the production of coatings, adhesives, and plasticizers
Wirkmechanismus
The mechanism of action of trimethylhexane-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymers and other materials. In biological systems, the compound can interact with enzymes that catalyze reactions involving diols, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2,4,4-trimethylhexane-1,6-diol: Similar in structure but with different substitution patterns on the hexane backbone.
Hexane-1,6-diol: Lacks the methyl groups present in trimethylhexane-1,6-diol.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and affects its reactivity compared to other diols .
Eigenschaften
CAS-Nummer |
27476-48-8 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
5,6-dimethylheptane-1,6-diol |
InChI |
InChI=1S/C9H20O2/c1-8(9(2,3)11)6-4-5-7-10/h8,10-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
BGQNNKZAJXZSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCO)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)

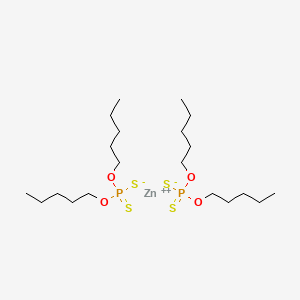
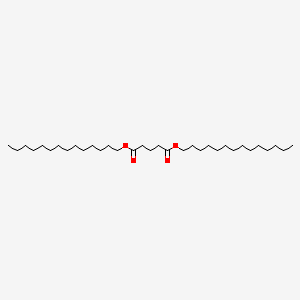
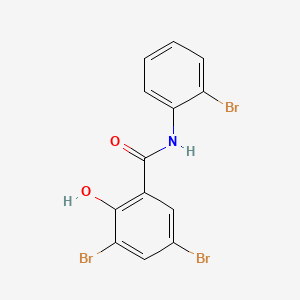
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
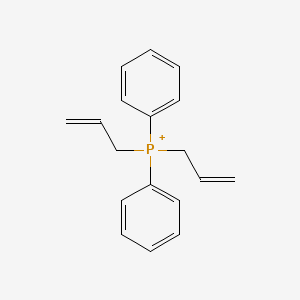
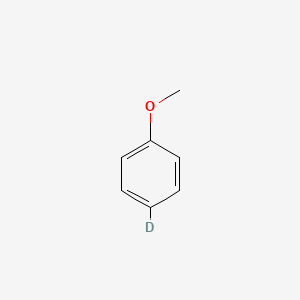
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
